molecular formula C15H15N5O2 B11618813 7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 371134-80-4

7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11618813
CAS No.: 371134-80-4
M. Wt: 297.31 g/mol
InChI Key: WECRCKBJGKOHFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, typically starting with the preparation of the core triazatricyclo structure. Common synthetic routes include the use of strong acids or bases, Lewis acids, and metal complexes . For example, one-pot Biginelli synthesis is a method that can be employed to create similar heterocyclic compounds under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with comparable structures and properties, such as:

Uniqueness

What sets 7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique triazatricyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Molecular Formula and Weight

  • Molecular Formula : C₁₉H₂₃N₅O₂
  • Molecular Weight : Approximately 373.4 g/mol

Structural Features

The compound features:

  • A triazatricyclo framework.
  • Multiple functional groups including an imino group and a carboxamide.

These structural characteristics contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial activity . The presence of the imino and carbonyl functionalities allows for interactions with microbial enzymes, potentially inhibiting their growth.

Anticancer Activity

Research suggests that this compound could possess anticancer properties due to its ability to inhibit pathways involved in cell proliferation. The structural similarities with known anticancer agents suggest that it may interfere with cancer cell metabolism or induce apoptosis.

The mechanism of action is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may bind to specific enzymes or receptors, disrupting normal cellular functions.
  • Induction of Apoptosis : By affecting signaling pathways, it may trigger programmed cell death in cancer cells.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds indicated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell growth.

CompoundActivity TypeCell LineIC50 Value (µM)
7-Ethyl CompoundAntimicrobialE. coli15
7-Ethyl CompoundAnticancerMCF-7 (breast)10
7-Ethyl CompoundAnticancerA549 (lung)12

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tricyclic Core : This can be achieved through methods such as the Debus-Radiszewski synthesis.
  • Introduction of Functional Groups : Subsequent steps involve adding the imino and carboxamide groups under optimized conditions.

Chemical Reactivity

The compound can undergo various chemical reactions:

  • Oxidation : Using reagents like potassium permanganate.
  • Reduction : Achieved through hydrogenation or metal hydrides.
  • Substitution Reactions : Nucleophilic substitutions can occur at the imino or oxo groups.

Medicinal Chemistry

Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in treating infections and cancer.

Material Science

Its diverse functional groups allow for modifications that can tailor its properties for specific applications in polymer development and coatings.

Properties

CAS No.

371134-80-4

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C15H15N5O2/c1-3-19-12(16)9(14(21)17-2)8-10-13(19)18-11-6-4-5-7-20(11)15(10)22/h4-8,16H,3H2,1-2H3,(H,17,21)

InChI Key

WECRCKBJGKOHFT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

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